REACTION_CXSMILES
|
[C:1]([NH:4][C:5]([NH2:7])=[NH:6])(=[O:3])[CH3:2].Cl[CH:9]1[CH2:14][CH2:13][CH2:12][CH2:11][C:10]1=O>C(#N)C>[NH:6]1[C:10]2[CH2:11][CH2:12][CH2:13][CH2:14][C:9]=2[N:7]=[C:5]1[NH:4][C:1](=[O:3])[CH3:2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NC(=N)N
|
Name
|
|
Quantity
|
5 mmol
|
Type
|
reactant
|
Smiles
|
ClC1C(CCCC1)=O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 12 hours under argon
|
Duration
|
12 h
|
Type
|
TEMPERATURE
|
Details
|
Upon cooling
|
Type
|
CUSTOM
|
Details
|
it was evaporated to dryness
|
Type
|
WASH
|
Details
|
the residue washed with water
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
air-dried
|
Name
|
|
Type
|
product
|
Smiles
|
N1C(=NC2=C1CCCC2)NC(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.13 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |